molecular formula C9H11NO5S B3287187 (S)-2-amino-3-(4-sulfophenyl)propanoic acid CAS No. 84053-08-7

(S)-2-amino-3-(4-sulfophenyl)propanoic acid

Cat. No.: B3287187
CAS No.: 84053-08-7
M. Wt: 245.25 g/mol
InChI Key: ALQIUGWFHKQQHV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-3-(4-sulfophenyl)propanoic acid, also known as 4-sulfo-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a sulfonic acid group attached to the phenyl ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its distinct structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-sulfophenyl)propanoic acid typically involves the sulfonation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and reactant concentration, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(4-sulfophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or neutral conditions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated phenylalanine derivatives.

Scientific Research Applications

(S)-2-amino-3-(4-sulfophenyl)propanoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: It is used in studies involving protein structure and function, as it can mimic natural amino acids in peptides and proteins.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and stability. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-phenylalanine: The parent compound without the sulfonic acid group.

    4-hydroxyphenylalanine: A derivative with a hydroxyl group instead of a sulfonic acid group.

    3-(4-sulfophenyl)propanoic acid: A similar compound with a different amino acid backbone.

Uniqueness

(S)-2-amino-3-(4-sulfophenyl)propanoic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in electrophilic substitution reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(4-sulfophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIUGWFHKQQHV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955595
Record name 4-Sulfophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34023-49-9
Record name 4-Sulfophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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